molecular formula C10H14O B1611387 (2-Isopropylphenyl)methanol CAS No. 21190-34-1

(2-Isopropylphenyl)methanol

Cat. No. B1611387
CAS RN: 21190-34-1
M. Wt: 150.22 g/mol
InChI Key: UTKXDSMWHKPGNZ-UHFFFAOYSA-N
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Description

(2-Isopropylphenyl)methanol, commonly known as cumyl alcohol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid that is used in the synthesis of various chemicals and pharmaceuticals. Cumyl alcohol has been studied extensively due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Lipid Dynamics in Biological Membranes

Methanol is commonly used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. Research shows that methanol significantly influences lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, in isotopically distinct lipid vesicles (Nguyen et al., 2019).

Organic Chemistry and Catalysis

(2-Isopropylphenyl)methanol is involved in various organic synthesis processes. For instance, research on the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols with H2O2 in a water/methanol solution shows the formation of 2-(1,2-dihydroxypropyl)phenol and 2-(2-hydroxy-1-methoxypropyl)phenol (Thiery et al., 2007).

Methanol as a Renewable Chemical Feedstock

Methanol is an abundant and renewable chemical feedstock, underused as a one-carbon building block in fine chemical synthesis. A homogeneous iridium catalyst developed enables methanol to engage in a direct C–C coupling with allenes, producing higher alcohols and incorporating all-carbon quaternary centers (Moran et al., 2011).

Hydrocarbon Formation from Methanol

Investigations into the reaction mechanism for hydrocarbon formation from methanol show that higher hydrocarbons are not formed by successive methylations of ethene, but rather through a "carbon pool" mechanism. This has implications for understanding the ethene/propene selectivity in methanol-to-alkenes catalysis (Svelle et al., 2006).

Methanol for Industrial Biotechnology

Methanol-based biotechnology has seen significant advances, particularly with methylotrophic bacteria. These bacteria offer potential for developing bioprocesses based on methanol as an alternative carbon source, which could lead to economically competitive bioprocesses (Schrader et al., 2009).

Methanol to Olefins (MTO) Process

The methanol-to-olefins (MTO) process is vital both for fundamental research and industrial application. The process development includes reaction mechanism studies, catalyst and reactor scale-up, process demonstration, and commercialization, marking an important development in the use ofmethanol as a feedstock (Tian et al., 2015).

Surface Chemistry Analysis

Methanol is used to probe the nature of surface sites of metal oxide catalysts. For example, methanol adsorption and desorption on ceria nanocrystals with defined surface planes provide insights into the nature of surface sites and the distribution of methoxy species (Wu et al., 2012).

Methanol as a Hydrogen Transfer Reactant

Methanol is used as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. This process is efficient in producing gaseous components as the only co-products, which are easily separated from the reaction medium (Pasini et al., 2014).

Methanol in Photoreactors

Methanol is used to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions, which is crucial for polychromatic UV actinometry in photoreactors. This system is suitable for both monochromatic and polychromatic actinometry in large volumes of water (Goldstein et al., 2007).

Methanol Conversion to Hydrocarbons

Studies on methanol conversion to hydrocarbons using isotopes provide insights into the reaction mechanisms. Isotope distribution patterns are consistent with a carbon pool mechanism, offering a deeper understanding of the conversion process (Kolboe & Dahl, 1995).

properties

IUPAC Name

(2-propan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKXDSMWHKPGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570761
Record name [2-(Propan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylphenyl)methanol

CAS RN

21190-34-1
Record name [2-(Propan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2-isopropylbenzene (2.50 g, 12.56 mmol) in anhydrous THF (40 mL), 2,2′-dipyridyl (ca 2 mg) was added under nitrogen atmosphere (Zhi et al., 2003, which is incorporated herein by reference). The mixture was cooled down minus 78° C., and a solution of n-butyllithium (5.52 mL, 2.5 M in hexanes, 13.82 mmol) was added dropwise via syringe within the period of ten minutes. Upon addition, the mixture was stirred for 30 minutes, then warmed up to minus 30° C., and a flow of formaldehyde (generated from 1.77 g of paraformaldehyde by heating at 160° C.) was passed through the solution until the deep red color disappeared completely. The mixture was quenched with saturated ammonium chloride (5 mL), then poured into brine (15 mL). Organic layer was separated; aqueous layer was extracted twice with dichloromethane (20 mL each); combined extracts were dried over anhydrous Na2SO4, evaporated, and purified by silica gel chromatography to yield 2-isopropylbenzyl alcohol (1.11 g, 59%) as an oil. 1H NMR (400 MHz, CDCl3): δ 7.30 (m, 3H, Ph-H), 7.18 (m, 3H, Ph-H), 4.75 (s, 2H, CH2OH), 3.27 (sep, J=6.6 Hz, 1H, CH(CH3)2), 1.53 (s, 1H, CH2OH), 1.26 (d, J=6.6 Hz, 1H, CH(CH3)2).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.52 mL
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add 1.7M tert-BuLi (26 ml, 44 mmol) dropwise, at −78° C. under inert atmosphere, to a solution of 1-Iodo-2-iso-propylbenzene (5 g, 20.3 mmol) in 70 ml of dry THF and stir. After 10 min, add Paraformaldehyde (2 g, 66.7 mmol) in a single portion. Stir the reaction at this temperature for 15 min and then at room temperature for 2 h. Add a saturated aqueous solution of NH4Cl and extract with CH2Cl2 three times. Dry the combined organic extracts over Na2SO4, filter and concentrate under reduced pressure to give a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to afford pure (2-Isopropyl-phenyl)-methanol as pale purple oil. Add aqueous concentrated HBr (15 ml) to a solution of (2-Isopropyl-phenyl)-methanol (1,93 g, 12.85 mmol) in CH2Cl2(15 ml) and stir at room temperature. After 2 h. separate phases and wash the organic one with H2O; dry over Na2SO4 and evaporate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to obtain 1-Bromomethyl-2-isopropyl-benzene as very pale pink light oil. 1H-NMR (CDCl3, 200 MHz): δ 7.33-7.25 (m, 3H), 7.19-7.11 (m, 1H), 4.58 (s, 1H), 3.31 (sep, J=6.8 Hz, 1H), 1.30 (d, J=6.8 Hz, 6H).
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6
Citations
L Lunazzi, A Mazzanti, M Minzoni - The Journal of Organic …, 2005 - ACS Publications
Stereochemical analysis, supported by ab initio computations, predicts the existence of three possible stable helical conformers for o,o‘-diisopropyl-1,1‘-diphenylethylene (1) and o,o‘-…
Number of citations: 9 pubs.acs.org
V Bertoli, PH Plesch - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
We have elucidated the origin of the uv spectrum given by solutions of styrene, its unsaturated dimer, and its cyclised dimer in 98% sulphuric acid, by working with extremely dilute …
Number of citations: 34 pubs.rsc.org
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
PI Fedorov, TP Fedorova, VP Sheverdov… - Russian Journal of …, 2016 - Springer
Precursors to terpene alcohols of the o- and p-menthane series (o-cimen-7-ol and o- and p-cimen-9-ols) were synthesized, and their reduction with lithium in ethylenediamine was …
Number of citations: 2 link.springer.com
P Müller, P Nury, G Bernardinelli - European Journal of Organic …, 2001 - Wiley Online Library
Benzaldehyde dimethylacetal (1) and 2‐aryl‐1,3‐dioxolanes 5 react with organolithium reagents 2 in the presence of chiral ligands such as sparteine (3), 1‐alkoxy‐2‐aminoethanes, or …
V Keerthi - 2018 - search.proquest.com
A versatile photocrosslinking methodology based on sterically-bulky bis (perfluorophenyl) azides (sFPAs) that enable the fabrication of heterostructures to give various high …
Number of citations: 0 search.proquest.com

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